Vortioxetine Hydrobromide is a hydrobromide salt form of vortioxetine, a serotonin (5-HT) modulator and stimulator (SMS), with antidepressant activity. Vortioxetine inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft and acts variably as a serotonin receptor agonist (5-HT1A), partial agonist (5-HT1B) or antagonist (5-HT3, 5-HT1D and 5-HT7). It is not clear how this agent's purported multimodal mechanism of action contributes to its antidepressant effect; however, it is presumed to increase the synaptic availability of serotonin and norepinephrine.
A piperazine derivative that acts as a serotonin reuptake inhibitor, as a 5-HT3 receptor antagonist, and 5-HT1A receptor agonist. It is used for the treatment of anxiety and depression.
See also: Vortioxetine (has active moiety).
Vortioxetine hydrobromide
CAS No.: 960203-27-4
VCID: VC0546870
Molecular Formula: C18H23BrN2S
Molecular Weight: 379.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Vortioxetine hydrobromide is an antidepressant medication primarily used for the treatment of major depressive disorder (MDD) in adults. It belongs to the class of serotonin modulators and stimulators (SMS), which distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) due to its multimodal mechanism of action . Mechanism of ActionVortioxetine hydrobromide acts by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing serotonin levels. Additionally, it modulates serotonin receptors by acting as an agonist of the 5-HT1A receptor, a partial agonist of the 5-HT1B receptor, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This complex mechanism contributes to its antidepressant effects and differentiates it from other antidepressants. PharmacokineticsVortioxetine hydrobromide is administered orally once daily, with doses ranging from 5 mg to 20 mg. It exhibits linear and dose-proportional pharmacokinetics, with a mean terminal half-life of approximately 66 hours. Steady-state plasma concentrations are generally achieved within two weeks of dosing. The mean absolute oral bioavailability is about 75%, and there is no significant food effect on its pharmacokinetics .
Clinical Efficacy and SafetyVortioxetine has demonstrated efficacy in both acute treatment and long-term maintenance of MDD. It shows a favorable safety profile compared to some traditional antidepressants, with fewer side effects like sexual dysfunction and weight gain, although it may cause nausea and nasopharyngitis . Common side effects include nausea, dry mouth, diarrhea, constipation, vomiting, and sexual dysfunction. Serious side effects can include serotonin syndrome and withdrawal syndrome if discontinued abruptly . Dosage and AdministrationThe recommended starting dose of vortioxetine hydrobromide is 10 mg once daily, which can be increased to 20 mg/day as tolerated. For elderly patients (>65 years), the starting dose should be 5 mg/day. Dose adjustments may be necessary for patients who do not tolerate higher doses or for those with specific metabolic conditions, such as cytochrome P450 2D6 poor metabolizers .
Bioequivalence StudiesBioequivalence studies have been conducted to compare generic and original formulations of vortioxetine hydrobromide. These studies aim to ensure that generic versions have similar pharmacokinetic profiles to the reference drug, thereby supporting their use as effective alternatives . Regulatory ApprovalsVortioxetine hydrobromide received its first approval for MDD by the U.S. Food and Drug Administration (FDA) in September 2013 and by the European Medicines Agency (EMA) in the same year . It is marketed under brand names such as Trintellix in the U.S. and Brintellix in the EU. |
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CAS No. | 960203-27-4 | ||||||||||||||||||||
Product Name | Vortioxetine hydrobromide | ||||||||||||||||||||
Molecular Formula | C18H23BrN2S | ||||||||||||||||||||
Molecular Weight | 379.4 g/mol | ||||||||||||||||||||
IUPAC Name | 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | ||||||||||||||||||||
Standard InChI | InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | ||||||||||||||||||||
Standard InChIKey | VNGRUFUIHGGOOM-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | ||||||||||||||||||||
Canonical SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | ||||||||||||||||||||
Appearance | White to off-white solid powder | ||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||
Solubility | Soluble in DMSO. | ||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||
Synonyms | LuAA21004; LuAA 21004; LuAA-21004; Lu-AA21004; Lu AA21004; LuAA21004; AA21004; AA-21004; AA 21004; Vortioxetine, Vortioxetine Hydrobromide, Brintellix | ||||||||||||||||||||
Reference | 1: Baune BT, Renger L. Pharmacological and non-pharmacological interventions to improve cognitive dysfunction and functional ability in clinical depression - A systematic review. Psychiatry Res. 2014 Sep 30;219(1):25-50. doi: 10.1016/j.psychres.2014.05.013. Epub 2014 May 14. Review. PubMed PMID: 24863864. 2: Katona CL, Katona CP. New generation multi-modal antidepressants: focus on vortioxetine for major depressive disorder. Neuropsychiatr Dis Treat. 2014 Feb 19;10:349-54. doi: 10.2147/NDT.S39544. eCollection 2014. Review. PubMed PMID: 24570588; PubMed Central PMCID: PMC3933721. 3: Pehrson AL, Sanchez C. Serotonergic modulation of glutamate neurotransmission as a strategy for treating depression and cognitive dysfunction. CNS Spectr. 2014 Apr;19(2):121-33. doi: 10.1017/S1092852913000540. Epub 2013 Aug 1. Review. PubMed PMID: 23903233; PubMed Central PMCID: PMC3968911. 4: Celada P, Bortolozzi A, Artigas F. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. CNS Drugs. 2013 Sep;27(9):703-16. doi: 10.1007/s40263-013-0071-0. Review. PubMed PMID: 23757185. 5: Stahl SM, Lee-Zimmerman C, Cartwright S, Morrissette DA. Serotonergic drugs for depression and beyond. Curr Drug Targets. 2013 May 1;14(5):578-85. Review. PubMed PMID: 23531115. 6: Adell A. Lu-AA21004, a multimodal serotonergic agent, for the potential treatment of depression and anxiety. IDrugs. 2010 Dec;13(12):900-10. Review. PubMed PMID: 21154150. | ||||||||||||||||||||
PubChem Compound | 56843850 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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